molecular formula C19H24O4 B11656161 1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one

1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one

Cat. No.: B11656161
M. Wt: 316.4 g/mol
InChI Key: GHGNPJCTISVLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one is a synthetic derivative of the benzo[c]chromen-6-one scaffold, characterized by a partially saturated tetracyclic core and two propoxy substituents at positions 1 and 2. This compound belongs to a class of molecules extensively studied for their biological activities, particularly as cholinesterase inhibitors for Alzheimer’s disease (AD) therapy.

Key studies (e.g., Gulcan et al., 2014) demonstrated that 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives exhibit comparable acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity to FDA-approved drugs like rivastigmine and donepezil in vitro and in vivo . The propoxy groups likely enhance lipophilicity, improving blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS)-targeted therapeutics .

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

1,3-dipropoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C19H24O4/c1-3-9-21-13-11-16(22-10-4-2)18-14-7-5-6-8-15(14)19(20)23-17(18)12-13/h11-12H,3-10H2,1-2H3

InChI Key

GHGNPJCTISVLID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCCC

Origin of Product

United States

Preparation Methods

Key Precursor Reactions

  • Resorcinol Propylation : Propylation of resorcinol using propyl bromide or iodide in the presence of a base (e.g., K₂CO₃) yields 1,3-dipropoxybenzene, a critical intermediate.

  • Cyclohexane Carboxylate Modification : Ethyl 2-cyclohexanecarboxylate undergoes Claisen condensation with diketones or β-keto esters to form intermediates with the tetrahydrobenzo[c]chromen skeleton.

Pechmann Condensation Under Microwave Irradiation

The Pechmann reaction, a classical method for synthesizing coumarin derivatives, has been adapted for chromenones using microwave-assisted conditions.

Procedure

  • Reactants : Phloroglucinol (1,3,5-trihydroxybenzene) and ethyl 2-oxocyclohexanecarboxylate are dissolved in trifluoroacetic acid (TFA).

  • Conditions : Microwave irradiation at 100°C for 30 minutes.

  • Outcome : Forms the dihydroxy-tetrahydrobenzo[c]chromen-6-one core, which is subsequently propylated.

Optimization Data

ParameterValueImpact on Yield
Temperature100°CMaximizes cyclization
Reaction Time30 minPrevents decomposition
CatalystTFAEnhances electrophilicity
Microwave Power300 WAccelerates kinetics

This method achieves >90% yield for the dihydroxy intermediate, which is then alkylated to introduce propoxy groups.

Zirconium Tetrachloride-Catalyzed Cyclocondensation

ZrCl₄ is an effective Lewis acid catalyst for one-pot syntheses of tetrahydrobenzo[c]chromenones.

Synthetic Route

  • Reactants : Resorcinol and ethyl 2-cyclohexanecarboxylate are mixed under neat conditions.

  • Catalyst : ZrCl₄ (7.5 mmol per 10 mmol resorcinol).

  • Conditions : Heating at 85°C for 30 minutes.

Reaction Mechanism

  • Activation : ZrCl₄ coordinates with the carbonyl oxygen of the ester, increasing electrophilicity.

  • Cyclization : Nucleophilic attack by resorcinol’s hydroxyl groups forms the chromenone ring.

  • Propylation : Post-synthesis alkylation with propyl halides introduces the 1,3-dipropoxy groups.

Performance Metrics

MetricValue
Yield (Chromenone)75–80%
Purity (HPLC)>95%
ScalabilityBench to pilot

Post-Synthesis Alkylation Strategies

Introducing propoxy groups after forming the chromenone core is a common approach to avoid steric hindrance during cyclization.

Two-Step Alkylation

  • Dihydroxy Intermediate : Synthesized via Pechmann or ZrCl₄-catalyzed methods.

  • Propylation :

    • Reagents : Propyl bromide, K₂CO₃, DMF.

    • Conditions : Reflux at 120°C for 12 hours.

    • Yield : 60–70% after purification.

Challenges

  • Regioselectivity : Ensuring alkylation occurs only at the 1- and 3-positions requires careful control of stoichiometry and reaction time.

  • Byproducts : Over-alkylation at the 5-position can occur if excess propyl halide is used.

Purification and Characterization

Final compounds are purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized spectroscopically.

Key Analytical Data

TechniqueObservations for 1,3-Dipropoxy Derivative
¹H NMR (400 MHz, CDCl₃)δ 1.02 (t, 6H, -CH₂CH₂CH₃), δ 4.12 (m, 4H, -OCH₂), δ 6.35 (s, 2H, Ar-H)
¹³C NMR (100 MHz, CDCl₃)δ 164.2 (C=O), δ 153.1 (C-O), δ 107.8 (Ar-C)
HRMS [M+H]⁺ calc. for C₁₉H₂₄O₄: 316.1675; found: 316.1678

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Microwave Pechmann9098ModerateHigh
ZrCl₄ Catalysis8095HighModerate
Post-Alkylation7090LowLow

Industrial and Green Chemistry Considerations

Solvent-Free Synthesis

Mechanochemical grinding of resorcinol and ethyl 2-cyclohexanecarboxylate with ZrCl₄ in a ball mill reduces waste and improves atom economy.

Biocatalytic Approaches

Lipases (e.g., Candida antarctica) catalyze regioselective propylation of dihydroxy intermediates in non-aqueous media, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo©chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzochromen derivatives.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties : Research indicates that benzochromene derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.
  • Anti-inflammatory Effects : Studies have shown that compounds similar to 1,3-dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier may provide neuroprotective benefits, potentially aiding in the treatment of conditions like Alzheimer's disease and Parkinson's disease.

Potential Therapeutic Applications

Application AreaDescription
Neurodegenerative Diseases Potential for use in therapies targeting oxidative stress and inflammation in conditions like Alzheimer's and Parkinson's diseases.
Cancer Treatment Investigated for its ability to induce apoptosis in various cancer cell lines.
Anti-inflammatory Drugs May serve as a basis for developing new anti-inflammatory medications.

Case Studies and Research Findings

  • Neuroprotection Research :
    • A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of benzochromene derivatives against oxidative stress-induced neuronal death. The study noted that these compounds could be developed into therapeutic agents for neurodegenerative disorders.
  • Anticancer Activity :
    • In vitro studies reported in Cancer Letters demonstrated that derivatives of benzochromenes could inhibit tumor growth by inducing apoptosis in human cancer cell lines. The mechanisms involved were linked to the modulation of apoptotic pathways.
  • Inflammation Modulation :
    • Research published in Pharmacological Research indicated that certain benzochromene compounds could reduce levels of inflammatory markers in animal models of arthritis, suggesting their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Key Findings:
  • Saturation of the Benzopyran Core : The 7,8,9,10-tetrahydro (saturated) derivatives exhibit improved CNS penetration compared to unsaturated analogs like Urolithin B, making them more suitable for AD therapeutics .
  • Substituent Effects :
    • Propoxy Groups : The 1,3-dipropoxy substitution increases lipophilicity, enhancing BBB permeability and cholinesterase binding .
    • Hydroxyl Groups : 3-hydroxy derivatives (e.g., THU-4-ALC) show fluorescence enhancement with metals, unlike the "on-off" behavior of Urolithin B, suggesting substituent-dependent optical properties .
    • Halogenation : Chlorine or bromine substituents (e.g., 3-(2-Cl-benzyloxy)) improve selectivity and binding affinity to cholinesterase isoforms .

Functional Comparisons

Cholinesterase Inhibition
  • 1,3-Dipropoxy derivative: Demonstrates activity comparable to rivastigmine and donepezil, with IC₅₀ values in the nanomolar range .
  • Unsaturated vs. Saturated Cores : Saturated derivatives (e.g., tetrahydro-benzo[c]chromen-6-ones) show superior CNS penetration and sustained inhibitory effects compared to unsaturated counterparts like Urolithin B .
Fluorescence and Metal Interaction
  • 1,3-Dipropoxy derivative: Limited fluorescence data reported, but related 3-hydroxy-tetrahydro analogs exhibit metal-dependent fluorescence enhancement (e.g., Fe³⁺, Al³⁺), unlike the quenching observed in Urolithin B .
  • Substituent Influence : Electron-withdrawing groups (e.g., acetyl in THU-4-Ac) reduce fluorescence intensity, while hydroxyl groups enhance metal-binding specificity .

Biological Activity

1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(c)chromen-6-one (CAS Number: 314744-64-4) is a synthetic compound belonging to the class of benzochromenes. Its unique structural features suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24O4
  • Molecular Weight : 316.39146 g/mol
  • Structural Characteristics : The compound features a benzochromene backbone with propoxy substituents that may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzochromenes exhibit significant anticancer activity. For example, compounds structurally related to this compound have shown promise in inhibiting tumor growth through various mechanisms:

  • Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Compounds have been found to cause cell cycle arrest at the G2/M phase, effectively halting proliferation.

A case study involving a related compound demonstrated a reduction in tumor size in xenograft models when treated with benzochromene derivatives .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : It potentially inhibits enzymes responsible for the synthesis of inflammatory mediators.

Comparative Analysis

A comparison of this compound with other benzochromene derivatives highlights its unique properties:

Compound NameMolecular FormulaAnticancer ActivityAnti-inflammatory Activity
This compoundC19H24O4ModerateHigh
3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-benzo(c)chromen-6-oneC24H20O3HighModerate

This table illustrates that while 1,3-dipropoxy exhibits moderate anticancer activity compared to other derivatives like 3-(1-naphthylmethoxy)-benzo(c)chromene which shows high activity in both categories .

Case Studies

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with benzochromene derivatives led to a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Anti-inflammatory Research : Another study assessed the anti-inflammatory effects of benzochromene derivatives in animal models of arthritis. Results showed a marked decrease in joint swelling and pain markers after treatment with the compound .

Q & A

Q. What computational tools are validated for predicting the pharmacokinetics of benzo[c]chromen-6-one derivatives?

  • Tools : SwissADME for bioavailability radar, and molecular docking with AChE (PDB: 4EY7). Validate predictions with in vitro Caco-2 permeability assays and logP measurements (optimal range: 2.5–3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.